A Technical Guide to the Mechanism of Action of Miridesap (CPHPC) in Amyloidosis
A Technical Guide to the Mechanism of Action of Miridesap (CPHPC) in Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core mechanism of action of (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, also known as CPHPC or Miridesap. It details the molecular interactions, pharmacokinetic effects, and the therapeutic rationale for its use in treating amyloidosis.
Executive Summary
Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded proteins as insoluble amyloid fibrils. A universal, non-fibrillar component of these deposits is Serum Amyloid P component (SAP), a normal plasma glycoprotein that binds to all types of amyloid fibrils.[1][2] SAP stabilizes these fibrils, protecting them from degradation and contributing to the persistence of amyloid deposits.[3][4]
CPHPC is a small molecule drug designed as a competitive inhibitor of SAP binding to amyloid fibrils.[1] Its unique palindromic structure confers a powerful and novel pharmacological mechanism. CPHPC cross-links pairs of pentameric SAP molecules in the circulation, forming a decameric complex.[4][5][6] This complex is rapidly recognized and cleared from the bloodstream by hepatocytes.[3][4][5] The result is a profound and sustained depletion of circulating SAP, which alters the equilibrium between SAP in the plasma and SAP bound to amyloid deposits, promoting the dissociation of SAP from the fibrils.[5] This action is a prerequisite for subsequent immunotherapeutic interventions aimed at clearing the amyloid deposits themselves.[7][8]
Core Mechanism of Action
The mechanism of CPHPC can be understood as a two-fold process: competitive inhibition and accelerated clearance.
2.1 Molecular Interaction and Cross-linking
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SAP Structure: SAP is a pentamer composed of five identical, non-covalently associated subunits. Each subunit possesses a calcium-dependent ligand-binding site on one face of the molecule (the 'B' face).[5]
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CPHPC's Palindromic Design: CPHPC is a symmetrical, palindromic molecule with two D-proline residues joined by an aliphatic linker.[5] This structure allows a single CPHPC molecule to bridge the binding sites of two separate SAP pentamers.[6]
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Decamer Formation: Five molecules of CPHPC can effectively cross-link two SAP pentamers "B-face to B-face," forming a stable decameric complex.[4][5] This multipoint binding greatly increases the avidity of the interaction between CPHPC and SAP.[5]
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Hepatic Clearance: The resulting SAP-CPHPC decameric complex is rapidly cleared from circulation, primarily by the asialoglycoprotein receptor in the liver.[5] This novel mechanism represents the first instance of a small molecule drug designed to deplete a specific pathological plasma protein.[3]
2.2 Depletion of SAP and Re-equilibration
By efficiently removing SAP from the circulation, CPHPC disrupts the dynamic equilibrium between plasma SAP and amyloid-bound SAP.[5][9] The sustained low levels of circulating SAP promote the gradual dissociation of SAP from the amyloid deposits in the tissues, effectively "unmasking" them.[5] While CPHPC alone can reduce the SAP content within deposits, its primary role in current therapeutic strategies is to prepare the deposits for targeting by other agents.[7][8][10] Specifically, depleting circulating SAP is critical before administering anti-SAP antibodies, as it prevents the formation of immune complexes in the blood and allows the antibodies to target the residual SAP remaining in the tissue deposits.[11]
Quantitative Data Summary
The efficacy of CPHPC has been quantified in various studies, from in vitro binding assays to clinical trials in patients with systemic amyloidosis.
| Parameter | Value / Observation | Context | Reference |
| Binding Affinity | Apparent Affinity Constant (Kd): ~10 nM | Isothermal calorimetry for CPHPC binding to human SAP. | [5] |
| IC50 (in vitro): ~µM range | Inhibition of mouse SAP binding to amyloid fibrils. | [3] | |
| Preclinical Efficacy | >95% reduction in circulating human SAP | In human SAP transgenic mice within 3 hours of administration. | [1] |
| Significantly less amyloid load (p < 0.0001) | In human SAP transgenic mice after 40 days of CPHPC treatment. | [5] | |
| Clinical Efficacy | >95% sustained depletion of circulating SAP | In patients with systemic amyloidosis receiving CPHPC. | [12] |
| ~90% reduction in SAP content of deposits | Analysis of amyloidotic organs from patients treated with CPHPC. | [12] | |
| Plasma SAP reduced to ~2 mg/L | In patients with a large amyloid load after a 48-hour infusion. | [9] | |
| Plasma SAP reduced to ~0.5 mg/L | In patients with a small/no amyloid load after a 48-hour infusion. | [9] | |
| Pharmacokinetics | Plasma Half-life: ~1.5 hours | In humans; cleared rapidly, primarily by the kidney. | [3] |
Key Experimental Protocols
The development and validation of CPHPC's mechanism of action rely on several key experimental methodologies.
4.1 In Vitro SAP-CPHPC Interaction Analysis
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Objective: To confirm the cross-linking of SAP pentamers into decamers by CPHPC.
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Methodology: Gel Filtration Chromatography
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Preparation: Isolate human SAP and prepare solutions of CPHPC at varying molar ratios relative to the SAP protomer.
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Incubation: Mix isolated SAP or whole human serum with CPHPC at ratios from equimolar to >100-fold molar excess. Incubate under physiological buffer conditions (e.g., Tris-buffered saline with CaCl2).
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Chromatography: Apply the mixtures to a calibrated gel filtration column (e.g., Superdex 200).
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Analysis: Monitor the elution profile by UV absorbance at 280 nm. The shift of the SAP peak to a higher molecular weight corresponding to a decamer (~500 kDa) confirms cross-linking. At very high molar excess of CPHPC, the peak should revert to the pentameric form (~125 kDa) as individual CPHPC molecules occupy each binding site, preventing cross-linking.[5]
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4.2 Quantification of SAP Depletion in Patients
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Objective: To measure the concentration of SAP in patient plasma during CPHPC administration.
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Methodology: Sandwich ELISA
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Plate Coating: Coat microtiter plates with a polyclonal anti-human SAP antibody.
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Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
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Sample Addition: Add patient plasma samples, diluted appropriately, along with a standard curve of purified human SAP.
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Detection: Add a second, enzyme-linked (e.g., HRP-conjugated) monoclonal or polyclonal anti-SAP antibody that recognizes a different epitope.
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Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
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Measurement: Read the absorbance at the appropriate wavelength and calculate SAP concentrations by interpolating from the standard curve.[1][5]
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4.3 Visualization of Amyloid Load and SAP Depletion in Vivo
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Objective: To non-invasively quantify the total body amyloid load and assess the removal of SAP from deposits.
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Methodology: 123I-SAP Scintigraphy
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Tracer Administration: A baseline scan is performed by administering a standard dose of radiolabeled 123I-SAP to the patient.[5]
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Baseline Imaging: After a 24-hour uptake period, whole-body scintigraphy is performed to image the localization and quantify the amount of tracer bound to amyloid deposits.[5]
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CPHPC Treatment: The patient begins the CPHPC infusion protocol.
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Follow-up Imaging: Patients are scanned at intervals during and after the infusion. The dissociation of 123I-SAP from the deposits, evidenced by a decreasing signal from amyloid-laden organs (e.g., liver, spleen, kidneys) and redistribution of the tracer, provides direct evidence of CPHPC's action in depleting SAP from tissue deposits.[5][7]
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Therapeutic Application and Future Directions
The primary clinical application of CPHPC is as an enabling drug for anti-SAP antibody therapy.[8] The combination of CPHPC to first deplete circulating SAP, followed by an anti-SAP monoclonal antibody (such as dezamizumab) to target the remaining amyloid-bound SAP, has been shown to trigger a macrophage-mediated clearance of amyloid deposits in organs like the liver and spleen.[7][10]
While this combination therapy showed promise, particularly for visceral amyloidosis, trials in cardiac amyloidosis did not demonstrate significant amyloid removal, potentially due to limited antibody uptake in the heart.[13] Further research may explore alternative dosing regimens or delivery mechanisms for CPHPC to maximize SAP depletion from all tissue compartments, potentially enhancing the efficacy of subsequent amyloid-clearing therapies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Interaction of serum amyloid P component with hexanoyl bis(d-proline) (CPHPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CPHPC - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Clearance of Amyloid by Antibodies to Serum Amyloid P Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Mediated Drug Disposition Model of CPHPC in Patients with Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Mediated Drug Disposition Model of CPHPC in Patients with Systemic Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a Initial Clinical Trial of CPHPC to Treat Systemic Amyloidosis – Fight Aging! [fightaging.org]
- 11. researchgate.net [researchgate.net]
- 12. Sustained pharmacological depletion of serum amyloid P component in patients with systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic evaluation and safety assessment of treatment with antibodies to serum amyloid P component in patients with cardiac amyloidosis: an open-label Phase 2 study and an adjunctive immuno-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
